(4-bromophenyl)(imino)(trifluoromethyl)-lambda6-sulfanone
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Overview
Description
(4-bromophenyl)(imino)(trifluoromethyl)-lambda6-sulfanone is a complex organosulfur compound characterized by the presence of a bromophenyl group, an imino group, and a trifluoromethyl group attached to a lambda6-sulfanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromophenyl)(imino)(trifluoromethyl)-lambda6-sulfanone typically involves the reaction of 4-bromophenylamine with trifluoromethylsulfenyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(4-bromophenyl)(imino)(trifluoromethyl)-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(4-bromophenyl)(imino)(trifluoromethyl)-lambda6-sulfanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-bromophenyl)(imino)(trifluoromethyl)-lambda6-sulfanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imino group can form hydrogen bonds with target proteins, influencing their activity. The bromophenyl group may interact with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
- (4-bromophenyl)(imino)(methyl)-lambda6-sulfanone
- (4-chlorophenyl)(imino)(trifluoromethyl)-lambda6-sulfanone
- (4-bromophenyl)(imino)(difluoromethyl)-lambda6-sulfanone
Uniqueness
(4-bromophenyl)(imino)(trifluoromethyl)-lambda6-sulfanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it more suitable for various applications compared to its analogs.
Properties
CAS No. |
1421133-03-0 |
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Molecular Formula |
C7H5BrF3NOS |
Molecular Weight |
288.09 g/mol |
IUPAC Name |
(4-bromophenyl)-imino-oxo-(trifluoromethyl)-λ6-sulfane |
InChI |
InChI=1S/C7H5BrF3NOS/c8-5-1-3-6(4-2-5)14(12,13)7(9,10)11/h1-4,12H |
InChI Key |
ZWHFEGBSMDHVGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=N)(=O)C(F)(F)F)Br |
Purity |
95 |
Origin of Product |
United States |
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